molecular formula C13H23NO5 B597537 Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate CAS No. 1272756-00-9

Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate

Cat. No.: B597537
CAS No.: 1272756-00-9
M. Wt: 273.329
InChI Key: JZPKVZMVVCCMSR-UHFFFAOYSA-N
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Scientific Research Applications

Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 5-hydroxypiperidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products. It can also interact with receptors or other proteins, modulating their activity and influencing biological processes .

Comparison with Similar Compounds

Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate can be compared with other similar compounds, such as:

  • Ethyl N-Boc-4-hydroxypiperidine-3-carboxylate
  • Ethyl N-Boc-6-hydroxypiperidine-3-carboxylate
  • Ethyl N-Boc-5-hydroxyhexanoate

These compounds share similar structural features but differ in the position of the hydroxyl group or the length of the carbon chain. The unique structure of this compound makes it particularly useful in specific synthetic and research applications .

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 5-hydroxypiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-5-18-11(16)9-6-10(15)8-14(7-9)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPKVZMVVCCMSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN(C1)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857251
Record name 1-tert-Butyl 3-ethyl 5-hydroxypiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272756-00-9
Record name 1,3-Piperidinedicarboxylic acid, 5-hydroxy-, 1-(1,1-dimethylethyl) 3-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272756-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl 3-ethyl 5-hydroxypiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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